molecular formula C13H18ClN3 B11750004 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B11750004
M. Wt: 251.75 g/mol
InChI Key: CSHIUFMYCQPATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Chemical Reactions Analysis

1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

1-methyl-2-piperidin-4-ylbenzimidazole;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H

InChI Key

CSHIUFMYCQPATQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCNCC3.Cl

Origin of Product

United States

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